molecular formula C14H15N3OS B2529200 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361638-81-3

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2529200
CAS No.: 2361638-81-3
M. Wt: 273.35
InChI Key: HKMVDXZDGUWCFR-UHFFFAOYSA-N
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Description

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The benzothiazole moiety in this compound is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. The piperazine ring is another important structural component, often found in various therapeutic agents due to its ability to enhance the biological activity of the compounds it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves a multi-step procedure. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the prop-2-en-1-one group. The reaction conditions often include the use of solvents like chloroform, DMSO, ethyl acetate, and methanol, with temperatures carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .

Scientific Research Applications

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
  • N,N’-Bis-(benzothiazol-3-yl)piperazine

Uniqueness

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-11-5-3-4-6-12(11)19-15-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVDXZDGUWCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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